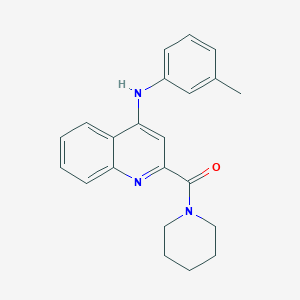

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a tolyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-(m-tolylamino)quinoline-2-carbaldehyde with piperidine under controlled conditions. The reaction is often facilitated by the presence of a base such as sodium carbonate and may be carried out in a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted synthesis techniques. This method not only reduces reaction times but also improves yields and selectivity. The use of microwave irradiation in the presence of suitable catalysts can significantly enhance the efficiency of the synthetic process .

Análisis De Reacciones Químicas

Types of Reactions

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .

Aplicaciones Científicas De Investigación

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mecanismo De Acción

The mechanism of action of Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cholinesterases, by binding to their active sites. This inhibition can lead to various pharmacological effects, including neuroprotection and anti-inflammatory activities .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simpler analog that lacks the quinoline and tolyl groups.

Quinoline: A nitrogen-containing heterocycle that forms the core structure of the compound.

Toluidine: An aromatic amine that is structurally similar to the tolyl group in the compound.

Uniqueness

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone is unique due to its combination of a piperidine ring, a quinoline moiety, and a tolyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Actividad Biológica

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring, a quinoline moiety, and a tolyl group. This unique structure contributes to its pharmacological properties. The primary target identified for this compound is the Serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA repair mechanisms.

The mode of action for this compound involves its interaction with Chk1, potentially leading to alterations in cell cycle progression and DNA repair processes. This interaction may initiate various biochemical pathways that are critical for cellular responses to DNA damage.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this structure have been evaluated against the NCI-60 cancer cell line panel, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 10 | Chk1 inhibition |

| Similar Quinoline Derivative | MCF7 (Breast Cancer) | 15 | Topoisomerase I inhibition |

| Indenoisoquinoline | HCT116 (Colon Cancer) | 5 | DNA intercalation |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been studied for antimicrobial properties. Its ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibiotics against resistant strains.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Study on Anticancer Properties :

A study conducted on various quinoline derivatives highlighted that modifications at the C4 position significantly influenced anticancer activity. The introduction of alkoxy groups enhanced potency against specific cancer types, suggesting structure–activity relationships that could be further exploited . -

Antimicrobial Efficacy :

Another investigation focused on the synthesis of related piperidine derivatives demonstrated notable antibacterial activity against Gram-positive bacteria. The results indicated that structural variations could lead to enhanced efficacy, thereby providing insights into optimizing these compounds for therapeutic use .

Pharmacokinetics

Currently, detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) for this compound remains limited. Future studies are essential to elucidate these parameters, which are critical for assessing the compound's viability as a therapeutic agent.

Future Directions

The exploration of this compound's biological activities is promising. Future research should focus on:

- Optimizing Structure : Modifying the chemical structure to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

Propiedades

IUPAC Name |

[4-(3-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-16-8-7-9-17(14-16)23-20-15-21(22(26)25-12-5-2-6-13-25)24-19-11-4-3-10-18(19)20/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYPEGWUVBHGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.